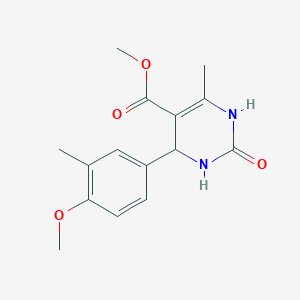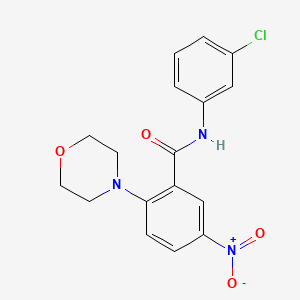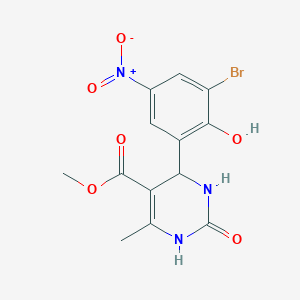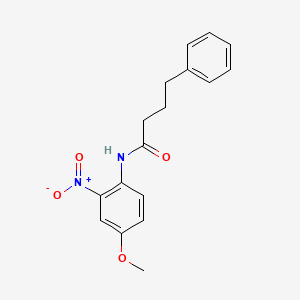
2-(4-bromo-2-chlorophenoxy)-N-(2-nitrophenyl)acetamide
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(2-nitrophenyl)acetamide, commonly known as BCPNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as an anti-inflammatory and anti-cancer agent. BCPNA is a member of the acetamide family and has a molecular weight of 405.68 g/mol.
Mecanismo De Acción
The mechanism of action of BCPNA involves the inhibition of various signaling pathways involved in the regulation of inflammation and cancer cell growth. BCPNA has been shown to inhibit the NF-κB pathway, which is responsible for the transcription of pro-inflammatory cytokines and chemokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BCPNA has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in vitro and in vivo. BCPNA has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCPNA is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, there are also some limitations to its use in lab experiments. BCPNA is a relatively new compound, and there is still much research needed to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of BCPNA. One area of research could be the development of more efficient synthesis methods for BCPNA. Another area of research could be the identification of potential side effects and toxicity of BCPNA. Additionally, further studies could be conducted to investigate the potential of BCPNA as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
2-(4-bromo-2-chlorophenoxy)-N-(2-nitrophenyl)acetamide, or BCPNA, is a promising compound for the development of anti-inflammatory and anti-cancer drugs. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation and cancer cell growth. While there are still limitations to its use in lab experiments, further research could lead to the development of more efficient synthesis methods and the identification of potential side effects and toxicity.
Aplicaciones Científicas De Investigación
BCPNA has been extensively studied for its potential applications in the field of anti-inflammatory and anti-cancer research. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses. BCPNA has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O4/c15-9-5-6-13(10(16)7-9)22-8-14(19)17-11-3-1-2-4-12(11)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOOZGVUDFATGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorobenzyl)thio]-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959498.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B3959502.png)


![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3959525.png)




![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959576.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3959577.png)
![10-bromo-6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959588.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959594.png)
